
1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(2-methoxyethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(2-methoxyethyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a methoxyazetidine ring, a phenyl group, and a methoxyethyl urea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(2-methoxyethyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Methoxyazetidine Ring: This step involves the reaction of a suitable azetidine precursor with a methoxy group donor under controlled conditions.
Attachment of the Phenyl Group: The methoxyazetidine intermediate is then reacted with a phenyl group donor, often through a substitution reaction.
Formation of the Methoxyethyl Urea Moiety: The final step involves the reaction of the intermediate with a methoxyethyl isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The phenyl group and methoxy groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.
科学研究应用
1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(2-methoxyethyl)urea has a wide range of scientific research applications, including:
Chemistry: The compound is studied for its reactivity and potential as a building block for more complex molecules.
Biology: Researchers investigate its interactions with biological molecules and potential as a biochemical probe.
Medicine: The compound is explored for its potential therapeutic properties, including its effects on specific biological pathways.
Industry: Its unique structure makes it a candidate for use in the development of new materials and industrial processes.
作用机制
The mechanism of action of 1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways and processes.
相似化合物的比较
Similar Compounds
1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(2-ethoxyethyl)urea: Similar structure with an ethoxyethyl group instead of a methoxyethyl group.
1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(2-methoxypropyl)urea: Similar structure with a methoxypropyl group instead of a methoxyethyl group.
Uniqueness
1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(2-methoxyethyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
IUPAC Name |
1-[4-(3-methoxyazetidin-1-yl)phenyl]-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-19-8-7-15-14(18)16-11-3-5-12(6-4-11)17-9-13(10-17)20-2/h3-6,13H,7-10H2,1-2H3,(H2,15,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGRVSMUNSJLGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1=CC=C(C=C1)N2CC(C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-chloro-N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2398710.png)
![2-phenyl-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2398712.png)
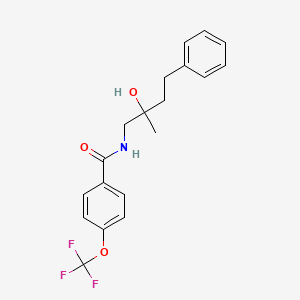
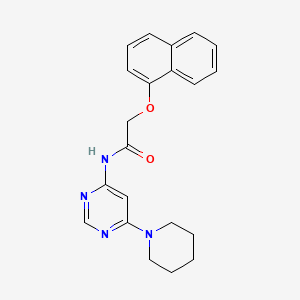
![4-((4-phenylpiperazin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one](/img/structure/B2398717.png)
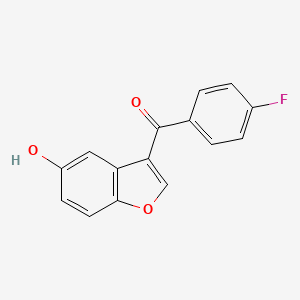


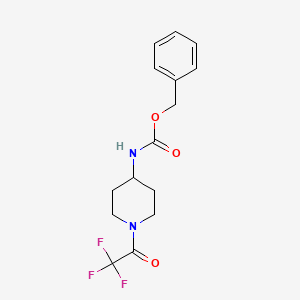
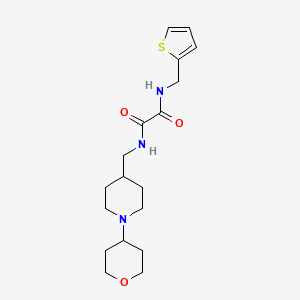
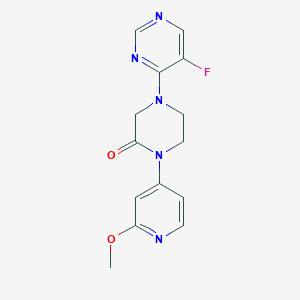
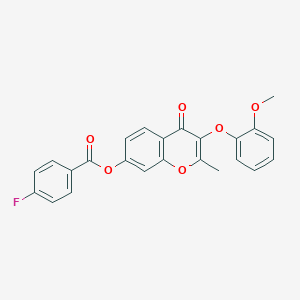
![3-Cyclopentyl-5-[4-(2-methoxyethyl)piperidin-4-yl]-1,2,4-oxadiazole;hydrochloride](/img/structure/B2398733.png)
